molecular formula C7H9ClN2 B8636900 4-Chloro-6-ethylpyridin-2-amine

4-Chloro-6-ethylpyridin-2-amine

Cat. No.: B8636900
M. Wt: 156.61 g/mol
InChI Key: CQPQHHSMJCIVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethylpyridin-2-amine is a substituted pyridine derivative characterized by a chloro group at position 4, an ethyl group at position 6, and an amine group at position 2. The compound’s molecular weight is calculated to be approximately 156.62 g/mol (C₇H₉ClN₂), with the ethyl group enhancing lipophilicity compared to smaller substituents like methoxy or methyl groups.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

4-chloro-6-ethylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-2-6-3-5(8)4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

CQPQHHSMJCIVJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-6-ethylpyridin-2-amine with structurally related pyridine and pyrimidine derivatives, emphasizing substituent effects, core structure differences, and applications.

Table 1: Key Comparative Data

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications References
This compound Pyridine 4-Cl, 6-C₂H₅, 2-NH₂ ~156.62 Pharmaceutical intermediate (theoretical) -
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Pyrimidine 4-Cl, 6-OCH₃, 2-CH₃, 5-NH₂ 193.62 Pharmaceutical intermediates
2-Chloro-6-methylpyrimidin-4-amine Pyrimidine 2-Cl, 6-CH₃, 4-NH₂ 143.57 Drug synthesis (e.g., anti-inflammatory agents)
6-Chloro-N-methylpyrimidin-4-amine Pyrimidine 6-Cl, 4-NHCH₃ 143.58 Research intermediate
4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 4-Cl, 6-CF₃, 2-NH₂ 197.56 Halogenated intermediate

Key Comparisons:

Core Structure Differences :

  • Pyridine vs. Pyrimidine : Pyridines contain one nitrogen atom in the aromatic ring, whereas pyrimidines have two. This difference alters electronic properties: pyrimidines exhibit stronger hydrogen-bonding capacity and π-π stacking, enhancing interactions in biological systems . For example, 2-chloro-6-methylpyrimidin-4-amine is utilized in drug synthesis due to these interactions , while pyridine derivatives like the target compound may offer distinct solubility and reactivity profiles.

Substituent Effects: Chloro Position: In this compound, the chloro group at position 4 may sterically hinder electrophilic substitution compared to pyrimidines with chloro at position 2 (e.g., 2-chloro-6-methylpyrimidin-4-amine) . Alkyl vs.

For instance, the ethyl group in the target compound could influence reductive coupling yields differently than methyl or methoxy groups. Patent-based syntheses (e.g., LCMS-guided purification for 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine ) suggest scalable routes for halogenated amines, adaptable to pyridine systems.

Pharmaceutical Relevance :

  • Pyrimidine derivatives like 4-chloro-6-methoxy-2-methylpyrimidin-5-amine are established intermediates in antiviral and anticancer agents . The target compound’s pyridine core may offer advantages in targeting distinct enzymatic pathways due to altered electronic profiles.

Research Findings and Implications

  • Structural Insights : Crystal structure data for pyrimidine analogs (e.g., 4-chloro-6-methoxypyrimidin-2-amine–succinic acid ) reveal planar aromatic systems with intermolecular hydrogen bonds, a feature critical for crystallinity and stability. Pyridine derivatives may exhibit similar packing behaviors, contingent on substituent bulkiness.
  • Reactivity Trends : Chloro-substituted amines in both pyridines and pyrimidines undergo nucleophilic aromatic substitution, but pyrimidines react faster due to electron-deficient rings .
  • Biological Activity : The ethyl group in this compound could enhance blood-brain barrier penetration relative to smaller substituents, making it valuable in central nervous system drug development.

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